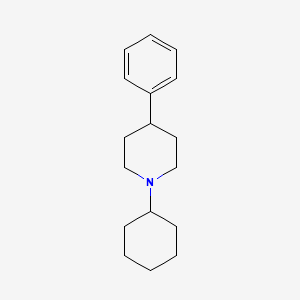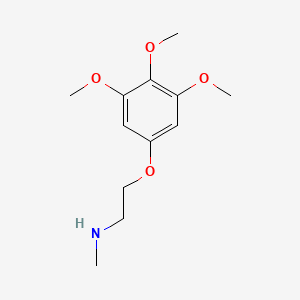
N-Methyl-2-(3,4,5-trimethoxyphenoxy)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-(3,4,5-trimethoxyphenoxy)ethan-1-amine is a chemical compound that features a trimethoxyphenyl group, which is known for its presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(3,4,5-trimethoxyphenoxy)ethan-1-amine typically involves the reaction of 3,4,5-trimethoxyphenol with an appropriate alkylating agent to introduce the ethan-1-amine moiety. Common reagents used in this synthesis include methyl iodide and sodium hydride. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(3,4,5-trimethoxyphenoxy)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of ether derivatives.
Scientific Research Applications
N-Methyl-2-(3,4,5-trimethoxyphenoxy)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-2-(3,4,5-trimethoxyphenoxy)ethan-1-amine involves its interaction with various molecular targets. The trimethoxyphenyl group is known to bind to specific sites on proteins, such as tubulin, inhibiting their function. This can lead to the disruption of cellular processes, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethoxyphenethylamine: A positional isomer with similar structural features but different biological activity.
Phenethylamine, 3,4,5-trimethoxy-α-methyl-: Another compound with a trimethoxyphenyl group, known for its psychoactive properties.
Uniqueness
N-Methyl-2-(3,4,5-trimethoxyphenoxy)ethan-1-amine is unique due to its specific substitution pattern and the presence of the ethan-1-amine moiety, which imparts distinct chemical and biological properties compared to other trimethoxyphenyl derivatives.
Properties
CAS No. |
113955-83-2 |
|---|---|
Molecular Formula |
C12H19NO4 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-methyl-2-(3,4,5-trimethoxyphenoxy)ethanamine |
InChI |
InChI=1S/C12H19NO4/c1-13-5-6-17-9-7-10(14-2)12(16-4)11(8-9)15-3/h7-8,13H,5-6H2,1-4H3 |
InChI Key |
DQMSYWAWXLRLMU-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOC1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol](/img/structure/B14307230.png)
![2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol](/img/structure/B14307233.png)
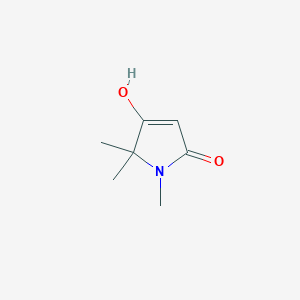
![2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol](/img/structure/B14307256.png)
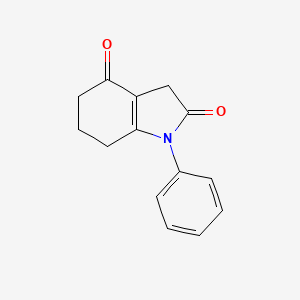
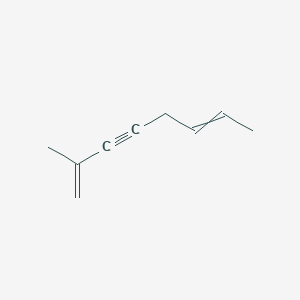
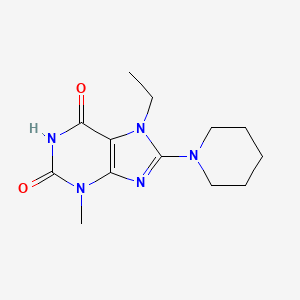

![2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]-](/img/structure/B14307279.png)
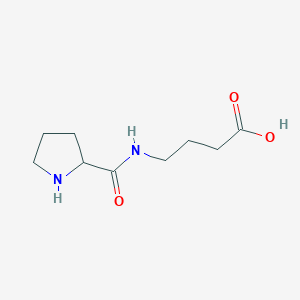
![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)
![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)

